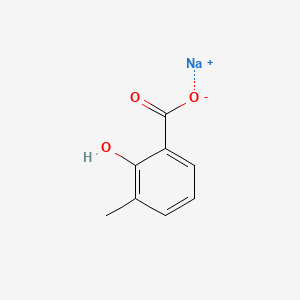Sodium 3-methylsalicylate
CAS No.: 32768-20-0
Cat. No.: VC2390136
Molecular Formula: C8H8NaO3
Molecular Weight: 175.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32768-20-0 |
|---|---|
| Molecular Formula | C8H8NaO3 |
| Molecular Weight | 175.14 g/mol |
| IUPAC Name | sodium;2-hydroxy-3-methylbenzoate |
| Standard InChI | InChI=1S/C8H8O3.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11); |
| Standard InChI Key | DQQIDWMXSMXDOY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+] |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)O.[Na] |
Introduction
Chemical Identity and Structure
Sodium 3-methylsalicylate is the sodium salt of 3-methylsalicylic acid, featuring a carboxylate group and a phenol group in an ortho arrangement with a methyl substituent at the 3-position. The compound has a characteristic molecular structure that determines its chemical behavior and applications.
Identification Parameters
The compound is identified through several standardized parameters that allow for proper classification and referencing in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Registry Number | 32768-20-0 |
| Molecular Formula | C₈H₇NaO₃ |
| Molecular Weight | 174.13 g/mol |
| IUPAC Name | Sodium 2-hydroxy-3-methylbenzoate |
| PubChem CID | 23668291 |
| MDL Number | MFCD00058985 |
| SMILES Notation | CC1=CC=CC(=C1O)C(=O)[O-].[Na+] |
| InChI Key | ODAXNLPYGWAGTH-UHFFFAOYSA-M |
Common Synonyms
The compound is known by multiple synonyms in scientific literature and commercial contexts:
-
o-Cresotic Acid Sodium Salt
-
2-Hydroxy-3-methylbenzoic Acid Sodium Salt
-
2-Hydroxy-m-toluic Acid Sodium Salt
-
Sodium 2-Hydroxy-3-methylbenzoate
Physical and Chemical Properties
Sodium 3-methylsalicylate possesses distinct physical and chemical properties that determine its behavior in various environments and applications.
Physical State and Appearance
The compound exists as a solid at room temperature, typically appearing as a white to red-white crystalline powder . This physical form facilitates its handling and incorporation into various formulations.
Solubility Profile
Similar to its parent compound 3-methylsalicylic acid, sodium 3-methylsalicylate demonstrates enhanced solubility in aqueous environments compared to the free acid. The sodium salt formation significantly increases water solubility, which is advantageous for many applications requiring aqueous processing .
Synthesis Methods
Several methods exist for synthesizing sodium 3-methylsalicylate, with recent patent literature describing specific processes optimized for industrial production.
Preparation from 3-Methylsalicylic Acid
The most direct synthesis route involves the neutralization of 3-methylsalicylic acid with sodium hydroxide or sodium carbonate. This acid-base reaction produces the sodium salt with water as a byproduct .
Patent-Described Synthesis
A recent patent describes a more complex synthesis process involving multiple reaction steps:
Step 1: Initial Reaction
The process begins with compound 1 reacting with formaldehyde and hydrogen chloride in a specific molar ratio (1:1.1:1.1) using DMF as the reaction solvent. The reaction conditions include a temperature of 80°C and pressure of 0.5 MPa for 4 hours, followed by addition of sodium hydroxide solution and continued reaction for another 4 hours .
Step 2: Oxidation
The intermediate compound 2 then undergoes reaction with hydrogen peroxide in a 1:1.5 molar ratio using THF as solvent at 50°C. This step completes the formation of sodium 3-methylsalicylate .
This patented process represents an industrial-scale approach to synthesizing high-purity sodium 3-methylsalicylate under controlled conditions.
Applications and Research Findings
Sodium 3-methylsalicylate has demonstrated significant utility across various applications, particularly in advanced materials and electronics.
Enhancement of Conductive Polymers
One of the most notable applications of sodium 3-methylsalicylate involves its use in enhancing the properties of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) electrodes for flexible organic light-emitting diodes (OLEDs).
Research has demonstrated that sodium 3-methylsalicylate functions as an effective dopant that simultaneously:
-
Enhances conductivity
-
Alleviates acidity
-
Improves stability of PEDOT:PSS electrodes
The mechanism involves the formation of weaker acid and PSS-Na, which disentangles PSS chains from the coiled PEDOT:PSS complexes. This leads to phase separation and the formation of fibril-like PEDOT domains, ultimately resulting in improved performance characteristics .
Performance Improvements in OLEDs
OLED devices utilizing sodium 3-methylsalicylate-modified PEDOT:PSS electrodes have demonstrated outstanding external quantum efficiency of up to 25%. The performance improvements result from:
-
More matched work function
-
Formation of beneficial interfacial dipoles
-
High conductivity and transmittance
-
Superior stability in air
These properties position sodium 3-methylsalicylate-modified PEDOT:PSS as a promising transparent conductive material for flexible optoelectronic device applications.
| Parameter | Typical Specification |
|---|---|
| Purity | ≥97.0% (HPLC, T) |
| Physical Form | Crystalline Powder |
| Color | White to Red-White |
| Packaging Sizes | 25g, 100g common |
| Analysis Method | HPLC |
Relationship to Other Salicylates
Sodium 3-methylsalicylate belongs to the broader family of salicylates, which have diverse applications and properties.
Comparison with Methyl Salicylate
While sodium 3-methylsalicylate is the sodium salt of 3-methylsalicylic acid, methyl salicylate is the methyl ester of salicylic acid. Methyl salicylate has extensive applications in:
-
Pharmaceutical and pain relief products
-
Fragrance and perfume industry
-
Food and beverage flavoring
Parent Compound: 3-Methylsalicylic Acid
3-Methylsalicylic acid, the parent compound of sodium 3-methylsalicylate, is an organic compound with the formula CH₃C₆H₃(CO₂H)(OH). It exists as a white solid that is soluble in basic water and in polar organic solvents. At neutral pH, the acid exists as 3-methylsalicylate. Its functional groups include a carboxylic acid and a phenol group, and it is one of four isomers of methylsalicylic acid .
Future Research Directions
Based on current applications and properties, several research directions may further expand the utility of sodium 3-methylsalicylate:
Advanced Materials Development
The success of sodium 3-methylsalicylate in enhancing PEDOT:PSS electrodes suggests potential applications in other conductive polymers and materials. Further research could explore:
-
Optimization of doping concentrations
-
Application in other polymer systems
-
Integration into flexible and wearable electronics
-
Development of sustainable electronics
Scale-Up and Manufacturing
As applications develop, research into efficient, cost-effective, and environmentally friendly large-scale production methods for sodium 3-methylsalicylate will become increasingly important.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume